molecular formula C22H19BrN6O B6532135 3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019098-03-3

3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6532135
CAS RN: 1019098-03-3
M. Wt: 463.3 g/mol
InChI Key: FPGIPBKSYPOFCT-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide” is a complex organic molecule that contains several functional groups . It has a benzamide group, a pyrazole group, and a pyridazine group. These groups are common in many pharmaceutical compounds due to their ability to interact with biological systems .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been reported to exhibit anti-inflammatory activity . This suggests that the compound may also have potential anti-inflammatory applications, although further research would be needed to confirm this.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This suggests that the compound may also have potential anticancer applications, although further research would be needed to confirm this.

Anti-HIV Activity

Indole derivatives have been reported to exhibit anti-HIV activity . This suggests that the compound may also have potential anti-HIV applications, although further research would be needed to confirm this.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that the compound may also have potential antioxidant applications, although further research would be needed to confirm this.

Antimicrobial Activity

Indole derivatives have been reported to exhibit antimicrobial activity . This suggests that the compound may also have potential antimicrobial applications, although further research would be needed to confirm this.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound may also have potential antidiabetic applications, although further research would be needed to confirm this.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of pharmaceuticals. Its complex structure and functional groups suggest it could have interesting biological activity .

properties

IUPAC Name

3-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O/c1-14-12-15(2)29(28-14)21-11-10-20(26-27-21)24-18-6-8-19(9-7-18)25-22(30)16-4-3-5-17(23)13-16/h3-13H,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGIPBKSYPOFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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